1-{[2-chloro-5-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide
Overview
Description
1-{[2-chloro-5-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a tetrazole ring, a piperidine ring, and a chlorinated phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-{[2-chloro-5-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the coupling of the piperidine and phenyl groups. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved through a click chemistry approach involving the reaction of azides with alkynes under mild conditions.
Coupling Reactions: The piperidine ring is often introduced through nucleophilic substitution reactions, where the piperidine nucleophile attacks an electrophilic carbonyl group on the phenyl ring.
Industrial Production: Industrial methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Chemical Reactions Analysis
1-{[2-chloro-5-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Reagents like sodium azide, acetic acid, and various catalysts are commonly used. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-{[2-chloro-5-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[2-chloro-5-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with signaling pathways involved in inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
1-{[2-chloro-5-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine and other tetrazole-containing molecules.
Uniqueness: The presence of the chlorinated phenyl group and the specific arrangement of functional groups make it unique in terms of its chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-chloro-5-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O2/c15-12-2-1-10(21-8-17-18-19-21)7-11(12)14(23)20-5-3-9(4-6-20)13(16)22/h1-2,7-9H,3-6H2,(H2,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCROTZABPRSNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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